molecular formula C20H19N2O4- B1612288 1-(((9H-Fluoren-9-yl)methoxy)carbonyl)piperazine-2-carboxylic acid CAS No. 918435-70-8

1-(((9H-Fluoren-9-yl)methoxy)carbonyl)piperazine-2-carboxylic acid

Cat. No.: B1612288
CAS No.: 918435-70-8
M. Wt: 351.4 g/mol
InChI Key: RKXKKKUNIBLRES-UHFFFAOYSA-M
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Description

Mechanism of Action

Mode of Action

Given its structural similarity to other fluorenylmethyloxycarbonyl (fmoc) protected amino acids , it may act as a building block in peptide synthesis . The Fmoc group is often used in solid-phase peptide synthesis to protect the amine group of amino acids, preventing unwanted side reactions.

Pharmacokinetics

Like other fmoc-protected amino acids, it is likely to be stable at room temperature and have a long shelf-life . More research is needed to fully understand its pharmacokinetic properties.

Action Environment

Environmental factors such as temperature, pH, and the presence of other chemicals could potentially influence the action, efficacy, and stability of this compound. For instance, Fmoc-protected amino acids are generally stable at room temperature . .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(((9H-Fluoren-9-yl)methoxy)carbonyl)piperazine-2-carboxylic acid typically involves the protection of piperazine-2-carboxylic acid with a fluorenylmethoxycarbonyl (Fmoc) group. The reaction conditions often include the use of base catalysts and organic solvents. The process can be summarized as follows:

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are scaled up to accommodate larger quantities. The use of automated reactors and continuous flow systems can enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

1-(((9H-Fluoren-9-yl)methoxy)carbonyl)piperazine-2-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as alkyl halides or acyl chlorides can be used in the presence of a base.

    Deprotection: Piperidine in a suitable solvent like dimethylformamide (DMF) is commonly used for Fmoc deprotection.

Major Products Formed

    Substitution Products: Depending on the substituent introduced, various derivatives of piperazine-2-carboxylic acid can be obtained.

    Deprotected Product: The primary product of deprotection is piperazine-2-carboxylic acid.

Scientific Research Applications

1-(((9H-Fluoren-9-yl)methoxy)carbonyl)piperazine-2-carboxylic acid has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(((9H-Fluoren-9-yl)methoxy)carbonyl)piperazine-2-carboxylic acid is unique due to its specific combination of the Fmoc protecting group and the piperazine-2-carboxylic acid core. This combination allows for selective protection and deprotection strategies in organic synthesis, making it a valuable tool in the preparation of complex molecules .

Properties

IUPAC Name

1-(9H-fluoren-9-ylmethoxycarbonyl)piperazine-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N2O4/c23-19(24)18-11-21-9-10-22(18)20(25)26-12-17-15-7-3-1-5-13(15)14-6-2-4-8-16(14)17/h1-8,17-18,21H,9-12H2,(H,23,24)/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKXKKKUNIBLRES-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(CN1)C(=O)[O-])C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N2O4-
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80617110
Record name 1-{[(9H-Fluoren-9-yl)methoxy]carbonyl}piperazine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80617110
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

351.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

918435-70-8
Record name 1-{[(9H-Fluoren-9-yl)methoxy]carbonyl}piperazine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80617110
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-(((9H-Fluoren-9-yl)methoxy)carbonyl)piperazine-2-carboxylic acid
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1-(((9H-Fluoren-9-yl)methoxy)carbonyl)piperazine-2-carboxylic acid
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1-(((9H-Fluoren-9-yl)methoxy)carbonyl)piperazine-2-carboxylic acid
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